2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 894059-58-6
VCID: VC7017608
InChI: InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19)
SMILES: C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N
Molecular Formula: C12H10N6OS
Molecular Weight: 286.31

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

CAS No.: 894059-58-6

Cat. No.: VC7017608

Molecular Formula: C12H10N6OS

Molecular Weight: 286.31

* For research use only. Not for human or veterinary use.

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide - 894059-58-6

Specification

CAS No. 894059-58-6
Molecular Formula C12H10N6OS
Molecular Weight 286.31
IUPAC Name 2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19)
Standard InChI Key PEJSGVREDQOPIS-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a triazolopyridazine backbone fused with a pyridine ring at the 6-position and a thioacetamide group at the 3-position (Figure 1). The triazolopyridazine core consists of a pyridazine ring (six-membered di-nitrogen heterocycle) fused to a triazole ring (five-membered tri-nitrogen heterocycle), creating a planar, conjugated system that enhances electronic delocalization . The pyridine substituent introduces aromatic π-π stacking capabilities, while the thioacetamide moiety provides nucleophilic sulfur and amide functionalities for hydrogen bonding.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number894059-58-6
Molecular FormulaC₁₂H₁₀N₆OS
Molecular Weight286.31 g/mol
IUPAC Name2-[(6-pyridin-4-yl- triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at:

  • 3270 cm⁻¹ (N–H stretch, amide)

  • 1665 cm⁻¹ (C=O stretch, acetamide)

  • 1590 cm⁻¹ (C=N stretch, triazole)

  • 690 cm⁻¹ (C–S stretch, thioether).
    Nuclear magnetic resonance (¹H NMR, DMSO-d₆) shows signals at δ 8.90–8.70 (pyridine protons), δ 8.20–7.80 (triazolopyridazine protons), and δ 4.10 (CH₂-S).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 6-chloro- triazolo[4,3-b]pyridazine:

  • Nucleophilic Aromatic Substitution: Reaction with pyridine-4-boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) introduces the pyridinyl group at position 6.

  • Thioether Formation: Treatment with 2-mercaptoacetamide in DMF using K₂CO₃ as a base (60°C, 12 h) installs the thioacetamide moiety .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Suzuki CouplingPyridine-4-boronic acid, Pd(PPh₃)₄, DMF/H₂O, 80°C72
Thioacetamide Addition2-Mercaptoacetamide, K₂CO₃, DMF, 60°C65

Purification and Analytical Validation

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirms ≥95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate degradation <5% after 30 days at 4°C in dark conditions.

Table 3: Physicochemical Profile

ParameterValueMethod
LogP (Octanol-Water)1.85Calculated
pKa (Amide NH)9.2 ± 0.3Potentiometric
Melting Point218–220°C (decomposes)DSC

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveals minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The thioacetamide group likely disrupts bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), analogous to sulfonamide drugs.

TargetModel SystemIC₅₀/MICMechanism
S. aureusBroth microdilution8 µg/mLDHPS inhibition
MCF-7 CellsMTT assay12.5 µMTopoisomerase II inhibition

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The pyridine ring undergoes nitration (HNO₃/H₂SO₄, 0°C) at the meta position, yielding nitro derivatives for further reduction to amino analogs .

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with hydrazines to form hydrazides, enhancing water solubility. For example, treatment with hydrazine hydrate (EtOH, reflux) produces 2-((6-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetohydrazide in 78% yield.

Applications in Drug Discovery

Lead Optimization Strategies

Structure-activity relationship (SAR) studies indicate:

  • Pyridine substitution at C6 boosts cellular uptake via passive diffusion.

  • Thioether linkage enhances metabolic stability compared to oxygen analogs .

Patent Landscape

Patent WO2023054321A1 claims derivatives of this scaffold for treating multidrug-resistant bacterial infections, highlighting its commercial potential.

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